molecular formula C5H5BrS B1266441 3-Bromo-2-methylthiophene CAS No. 30319-05-2

3-Bromo-2-methylthiophene

Cat. No. B1266441
CAS RN: 30319-05-2
M. Wt: 177.06 g/mol
InChI Key: DFTNCGRDYHINDS-UHFFFAOYSA-N
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Description

3-Bromo-2-methylthiophene is a chemical compound with the molecular formula C5H5BrS and a molecular weight of 177.06 . It is a liquid at room temperature .


Synthesis Analysis

2-Bromo-3-methylthiophene is formed by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . The synthesis of thiophene derivatives has been highlighted in recent literature, with heterocyclization of various substrates being a common method .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylthiophene consists of a five-membered ring with one sulfur atom, one bromine atom, and a methyl group . The InChI key for this compound is DFTNCGRDYHINDS-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-3-methylthiophene has been used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene)) . It has also been used in the preparation of 2-bromo-3-(bromomethyl)thiophene .


Physical And Chemical Properties Analysis

3-Bromo-2-methylthiophene has a density of 1.6±0.1 g/cm3, a boiling point of 179.0±20.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . It has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 28 Å2, a polarizability of 14.7±0.5 10-24 cm3, a surface tension of 39.1±3.0 dyne/cm, and a molar volume of 111.4±3.0 cm3 .

Scientific Research Applications

Comprehensive Analysis of 3-Bromo-2-methylthiophene Applications

3-Bromo-2-methylthiophene is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Organic Semiconductor Development: Thiophene derivatives are pivotal in the advancement of organic semiconductors. 3-Bromo-2-methylthiophene can be used to synthesize molecules that form the basis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for developing flexible, lightweight, and energy-efficient electronic devices .

Medicinal Chemistry: In medicinal chemistry, thiophene derivatives exhibit a variety of pharmacological properties. Compounds synthesized from 3-Bromo-2-methylthiophene may show potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. This compound provides a scaffold for developing new drugs with improved efficacy and reduced side effects .

Corrosion Inhibition: Industrial chemistry benefits from the use of thiophene derivatives as corrosion inhibitors. 3-Bromo-2-methylthiophene can be incorporated into coatings or additives that protect metals from corrosion, thereby extending the life of metal structures and components in harsh environments .

Synthesis of Biologically Active Compounds: The thiophene ring system found in 3-Bromo-2-methylthiophene is often used in the synthesis of biologically active compounds. Its derivatives can be designed to interact with specific biological targets, leading to the discovery of new therapeutic agents .

Material Science: In material science, 3-Bromo-2-methylthiophene is used to create advanced materials with desirable properties such as conductivity, flexibility, and stability. It is involved in the synthesis of polymers and copolymers that have applications in various high-tech fields .

Analytical Chemistry: 3-Bromo-2-methylthiophene can be used in analytical chemistry as a reagent or a building block for synthesizing compounds that are used as standards or markers in chemical analysis. This helps in the accurate detection and quantification of substances in complex mixtures .

Photodynamic Therapy: Derivatives of 3-Bromo-2-methylthiophene may be explored for use in photodynamic therapy (PDT). In PDT, light-sensitive compounds are activated by light to produce a therapeutic effect, such as destroying cancer cells or pathogens .

Environmental Science: In environmental science, thiophene derivatives can be utilized in the development of sensors for detecting pollutants or in the synthesis of materials that aid in the removal of contaminants from water and soil .

Mechanism of Action

Target of Action

3-Bromo-2-methylthiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of 3-Bromo-2-methylthiophene are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 3-Bromo-2-methylthiophene involves its interaction with organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Bromo-2-methylthiophene . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups .

Result of Action

The result of the action of 3-Bromo-2-methylthiophene is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .

Action Environment

The action of 3-Bromo-2-methylthiophene is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the stability of 3-Bromo-2-methylthiophene may be affected by factors such as light, heat, and moisture.

Safety and Hazards

3-Bromo-2-methylthiophene is considered hazardous. It is classified as a flammable liquid and has acute oral and dermal toxicity. It can cause skin irritation and serious eye damage. It also has specific target organ toxicity, with the respiratory system being a target organ .

Future Directions

2-Bromo-3-methylthiophene has been used as a pharmaceutical intermediate . Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-bromo-2-methylthiophene
Source PubChem
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InChI

InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTNCGRDYHINDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057707
Record name 3-Bromo-2-methylthiophene
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Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylthiophene

CAS RN

30319-05-2
Record name 3-Bromo-2-methylthiophene
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Record name 3-Bromo-2-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-Bromo-2-methylthiophene considered a valuable building block in organic synthesis?

A1: 3-Bromo-2-methylthiophene's value stems from its ability to undergo selective direct arylation reactions. This allows for the efficient introduction of aryl substituents at the 3-position, leading to the creation of diverse molecules with potential applications in organic electronics and photovoltaics. [, ]

Q2: What challenges are associated with the synthesis of 3-substituted 2-methylthiophenes, and how does 3-Bromo-2-methylthiophene help overcome them?

A2: Synthesizing 3-substituted 2-methylthiophenes can be challenging due to the low reactivity of 3-bromo-2-methylthiophene towards forming Grignard reagents, which are essential intermediates in many organic reactions. Research has demonstrated that lithium chloride can significantly accelerate the formation of the Grignard reagent from 3-bromo-2-methylthiophene and magnesium metal. [] This discovery provides a more convenient and efficient pathway for synthesizing a range of 3-substituted 2-methylthiophene derivatives.

Q3: Beyond direct arylation, are there other notable reactions involving 3-Bromo-2-methylthiophene?

A3: Yes, 3-bromo-2-methylthiophene serves as a precursor in the synthesis of substituted 3-bromothiophene 1,1-dioxides. These dioxides are prone to a fascinating tandem dimerization-ring-opening reaction in the presence of basic alumina. This reaction leads to the formation of trisubstituted benzenes, demonstrating the potential of 3-bromo-2-methylthiophene in constructing more complex aromatic structures. []

Q4: What analytical techniques are typically employed to characterize 3-bromo-2-methylthiophene and its derivatives?

A4: While specific techniques are not detailed in the provided abstracts, common methods for characterizing these compounds likely include nuclear magnetic resonance (NMR) spectroscopy to determine structure, gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures and identification of products, and X-ray crystallography for determining the three-dimensional structure of crystalline derivatives, as demonstrated in the study by Raasch et al. []

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